N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a methoxyphenyl group, and a chlorophenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(azepan-1-yl)ethanamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways and pain receptors .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a cyclohexene ring instead of an azepane ring.
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide: Similar structure but with a difluorophenyl group instead of a methoxyphenyl group.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to its combination of an azepane ring and a chlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C23H29ClN2O3 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-28-20-10-6-18(7-11-20)22(26-14-4-2-3-5-15-26)16-25-23(27)17-29-21-12-8-19(24)9-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27) |
InChI Key |
AKMMLLPXYFWNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCCCC3 |
Origin of Product |
United States |
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